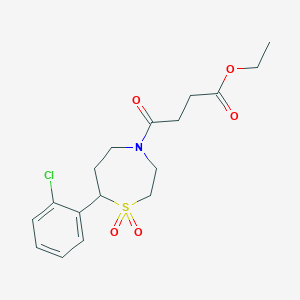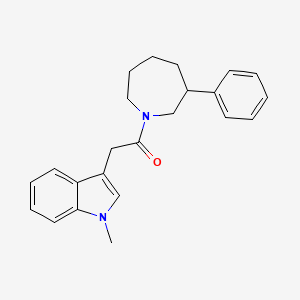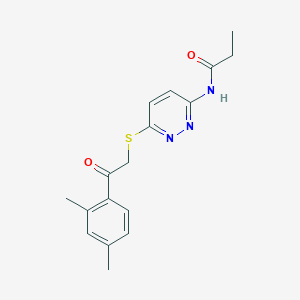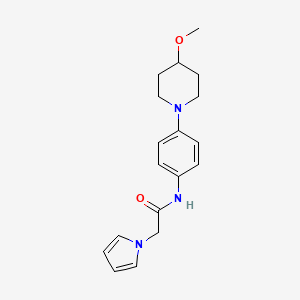
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate is a complex organic compound that features a thiazepane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate typically involves multiple steps One common approach starts with the preparation of the thiazepane ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile.
Aplicaciones Científicas De Investigación
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The thiazepane ring and the 2-chlorophenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(7-(2-bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate
- Ethyl 4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate
- Ethyl 4-(7-(2-methylphenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate
Uniqueness
Ethyl 4-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-oxobutanoate is unique due to the presence of the 2-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications where the 2-chlorophenyl group provides distinct advantages.
Propiedades
IUPAC Name |
ethyl 4-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5S/c1-2-24-17(21)8-7-16(20)19-10-9-15(25(22,23)12-11-19)13-5-3-4-6-14(13)18/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWWVOQEPDGTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2666742.png)
![methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate](/img/structure/B2666744.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-ethylanilino)-2-propen-1-one](/img/structure/B2666747.png)
![N-(4-ethoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2666748.png)
![2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2666749.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2666754.png)
![[4-(Propan-2-yloxy)phenyl]thiourea](/img/structure/B2666755.png)
![2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2666756.png)


![4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2666760.png)
![1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2666763.png)
